
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of tetrahydroisoquinoline and oxazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydroisoquinoline moiety through Pictet-Spengler reaction.
- Sulfonylation of the phenyl ring.
- Construction of the oxazole ring via cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could be used to modify the oxazole ring or the sulfonyl group.
Substitution: Various substitution reactions could be employed to introduce different functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE: Lacks the sulfonyl group, which could affect its biological activity.
2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks one of the tetrahydroisoquinoline moieties, potentially altering its chemical properties.
Uniqueness
The presence of both tetrahydroisoquinoline and sulfonyl groups in 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C28H24N4O3S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H24N4O3S/c29-17-26-28(31-15-13-20-5-1-3-7-23(20)18-31)35-27(30-26)22-9-11-25(12-10-22)36(33,34)32-16-14-21-6-2-4-8-24(21)19-32/h1-12H,13-16,18-19H2 |
InChI-Schlüssel |
NLHFFGSFAOWACT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


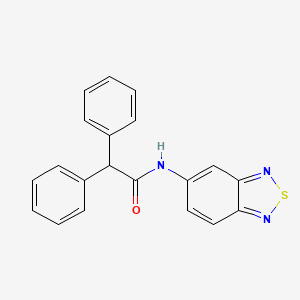
![2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B14982466.png)
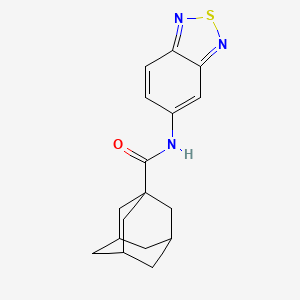
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
![2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982478.png)
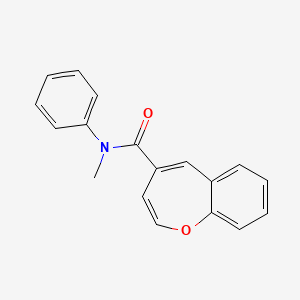

![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B14982488.png)
![4-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982495.png)
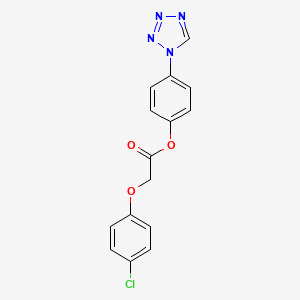
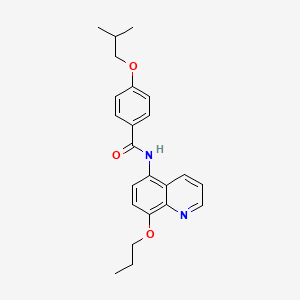
methanone](/img/structure/B14982509.png)
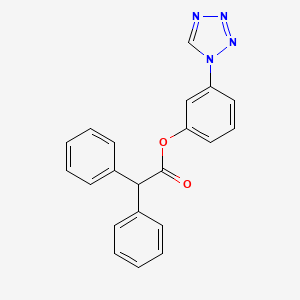
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982529.png)
